molecular formula C16H12N2OS2 B2486633 (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one CAS No. 496795-97-2

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Cat. No.: B2486633
CAS No.: 496795-97-2
M. Wt: 312.41
InChI Key: YGJRHBRFJRPKEX-ZROIWOOFSA-N
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Description

(Z)-5-(Pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core with a Z-configuration at the 5-position. Key structural features include:

  • Position 3: A meta-tolyl (m-tolyl) group, contributing steric bulk and hydrophobic interactions.

Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and antitumor properties .

Properties

IUPAC Name

(5Z)-3-(3-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-11-4-2-6-13(8-11)18-15(19)14(21-16(18)20)9-12-5-3-7-17-10-12/h2-10H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJRHBRFJRPKEX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with 2-thioxo-3-(m-tolyl)thiazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group at position 2 is highly reactive toward nucleophiles. For example:

  • Reaction with Hydrazine :
    Treatment with hydrazine hydrate in ethanol at 50°C replaces the thioxo group with a hydrazino group, forming 5-hydrazino-2-thioxo-3-(m-tolyl)thiazolidin-4-one (66% yield) . This intermediate is critical for synthesizing hydrazone derivatives.

Reaction ConditionsProductYieldReference
Hydrazine hydrate, ethanol, 50°C5-Hydrazino derivative66%

Condensation with Carbonyl Compounds

The exocyclic methylene group (C=CH) participates in Knoevenagel condensations:

  • Reaction with Aldehydes :
    Under reflux in acetic acid/acetic anhydride, the compound reacts with aldehydes (e.g., isatin) to form fused heterocycles like 1,2-dihydro-indol-3-one derivatives (Scheme 2 in ).

Reaction PartnersProductConditionsReference
IsatinIndol-3-one fused thiazolidinoneAcOH/Ac₂O, reflux, 8 h

Electrophilic Aromatic Substitution

The pyridin-3-ylmethylene group directs electrophilic substitution at the pyridine ring:

  • Nitration/Sulfonation :
    While direct experimental data for this compound is limited, analogous pyridine-containing thiazolidinones undergo nitration at the para position of the pyridine ring under mixed acid conditions .

Ring-Opening Reactions

The thiazolidin-4-one ring is susceptible to nucleophilic ring-opening under basic conditions:

  • Alkaline Hydrolysis :
    In NaOH/EtOH, the ring opens to form a thiol intermediate, which can further react with electrophiles like α-haloketones to form thioethers .

ConditionsProductKey IntermediateReference
NaOH, ethanol, refluxThiol derivativeOpen-chain thiol

Cycloaddition Reactions

The exocyclic double bond participates in [2+2] cycloadditions:

  • With Allyl Isothiocyanate :
    In the presence of Et₃N, the compound reacts with allyl isothiocyanate to form thiazolo[3,2-b]thiazole derivatives via a domino reaction (82–92% yield) .

ReagentProductCatalystYieldReference
Allyl isothiocyanateThiazolo[3,2-b]thiazoleEt₃N, CHCl₃82–92%

Functionalization via Thiourea Intermediate

The thioxo group can be converted to thiourea derivatives:

  • Reaction with Cyanothioacetamide :
    In a multicomponent reaction, the compound forms 2,5-dithioxo-thiazolo[4,5-b]pyridine (Scheme 2 in ).

ReagentProductConditionsReference
CyanothioacetamideThiazolo[4,5-b]pyridinePPG, 110°C

Coordination Chemistry

The pyridine nitrogen and thioxo sulfur act as ligands for metal ions:

  • Complexation with Transition Metals :
    While specific data for this compound is unavailable, similar thiazolidin-4-ones form stable complexes with Cu(II) and Zn(II), enhancing their biological activity .

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C .

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strongly acidic/basic media .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its anticancer properties. In a study focusing on thiazolidin derivatives, several compounds were synthesized and evaluated for their activity against various cancer cell lines. The results indicated that certain thiazolidin derivatives exhibited significant cytotoxic effects, suggesting that (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one could be a candidate for further development as an anticancer agent .

Antimicrobial Properties
Research has shown that thiazolidin derivatives possess antimicrobial activity. The compound's structure allows it to interact with bacterial membranes, potentially leading to disruption and cell death. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Recent studies have highlighted the compound's role as an inhibitor of PTP1B, an important target in the treatment of diabetes and obesity. The design and synthesis of new thiazolidin derivatives have shown promising inhibitory activities against PTP1B, with some compounds exhibiting IC50 values in the low micromolar range . This suggests that (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one may contribute to the development of new therapeutic agents for metabolic disorders.

Material Science

Corrosion Inhibition
The compound has also been studied for its potential as a corrosion inhibitor in metal protection. Its ability to form protective films on metal surfaces makes it suitable for use in acidic environments. Studies have demonstrated that thiazolidin derivatives can significantly reduce corrosion rates, making them valuable in industrial applications where metal integrity is critical .

Case Studies

Study Focus Findings
Study 1Anticancer ActivitySeveral thiazolidin derivatives showed significant cytotoxic effects on cancer cell lines, indicating potential for drug development .
Study 2Antimicrobial PropertiesDemonstrated effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent .
Study 3PTP1B InhibitionSome derivatives exhibited low micromolar IC50 values against PTP1B, highlighting their potential in treating metabolic diseases .
Study 4Corrosion InhibitionThiazolidin derivatives were found to significantly reduce corrosion rates in acidic environments .

Mechanism of Action

The mechanism of action of (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, modulating their activity. The pyridin-3-ylmethylene and m-tolyl groups may enhance binding affinity and selectivity, leading to specific biological effects. Pathways involved may include inhibition of microbial growth, modulation of inflammatory responses, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

This section compares the target compound with structurally related thiazolidin-4-one derivatives, focusing on substituent effects, synthesis, and biological activities.

Substituent Variations and Structural Impacts
Compound Name Substituent at Position 3 Substituent at Position 5 Key Structural Differences Reference
Target Compound m-Tolyl Pyridin-3-ylmethylene Pyridine ring introduces electron-withdrawing effects. -
(5Z)-5-(2-Methylbenzylidene)-3-phenyl... Phenyl 2-Methylbenzylidene Benzylidene group with methyl substituent enhances hydrophobicity.
7f (Indolin-2-one derivative) 3-(Diethylamino)propyl [1-(3-Fluorobenzyl)-1H-indol-3-yl] Fluorobenzyl and indole groups may improve CNS permeability.
5-(p-Methoxybenzylidene)-3-(m-tolyl)... m-Tolyl p-Methoxybenzylidene Methoxy group increases electron density, altering reactivity.

Key Observations :

  • The pyridin-3-ylmethylene group in the target compound likely enhances electrochemical activity compared to purely hydrocarbon substituents (e.g., 2-methylbenzylidene) due to its electron-deficient aromatic system .

Key Observations :

  • Yields for rhodanine derivatives vary widely (24–70%), influenced by substituent electronic effects and reaction conditions. The target compound’s synthesis may require optimization due to the pyridine ring’s electron-withdrawing nature.

Key Observations :

  • The target compound’s pyridine and m-tolyl groups may similarly modulate kinase or receptor interactions.
Physicochemical and Crystallographic Properties
  • Electrochemical Behavior : Azulene-containing analogs () exhibit reversible redox processes, suggesting the target compound’s pyridine ring could stabilize radical intermediates .
  • Crystallography : Analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl... () form hydrogen-bonded dimers (N–H···S interactions), which may influence solubility and stability .

Biological Activity

(Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Biological Activity Overview

Thiazolidin-4-one derivatives exhibit a wide range of biological activities due to their unique structural features. The biological activities associated with these compounds include:

  • Anticancer Activity : Thiazolidin-4-ones have shown significant cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Properties : These compounds demonstrate antibacterial and antifungal activities against a variety of pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit the ability to reduce inflammation through various biochemical pathways.
  • Antidiabetic Effects : Certain thiazolidin-4-one derivatives are known to enhance insulin sensitivity and lower blood glucose levels.

Table 1: Summary of Biological Activities of Thiazolidin-4-One Derivatives

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntimicrobialEffective against bacteria (e.g., MRSA) and fungi
Anti-inflammatoryReduces inflammatory markers in vitro
AntidiabeticEnhances insulin sensitivity; lowers blood glucose

The biological activities of (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidin-4-one derivatives act as inhibitors of key enzymes involved in cancer progression and metabolic disorders.
  • Reactive Oxygen Species (ROS) Modulation : These compounds can modulate oxidative stress by scavenging free radicals, contributing to their antioxidant properties.
  • Cell Signaling Pathway Interference : They may interfere with various signaling pathways that regulate cell survival and proliferation.

Study 1: Anticancer Activity

A recent study demonstrated that thiazolidin-4-one derivatives, including (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one, exhibited potent anticancer activity against several human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of various thiazolidin-4-one derivatives was evaluated against resistant strains such as MRSA and E. coli. The study found that (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one displayed significant antibacterial activity, outperforming traditional antibiotics in some cases .

Structural Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural characteristics. Modifications at specific positions on the thiazolidine ring can enhance or diminish their pharmacological effects. For instance:

  • Substituents at the 5-position often enhance anticancer activity.
  • The presence of electron-withdrawing groups (e.g., nitro or halogens) can improve antimicrobial efficacy.

Table 2: Influence of Substituents on Biological Activity

Substituent PositionTypeEffect on Activity
5-positionElectron-withdrawingIncreased anticancer activity
2-positionAlkyl groupsEnhanced antimicrobial properties
3-positionHydroxyl groupImproved anti-inflammatory effects

Q & A

Q. What are the key steps and optimization strategies for synthesizing (Z)-5-(pyridin-3-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the thiazolidinone core via condensation of thiourea derivatives with α,β-unsaturated ketones.
  • Step 2: Introduction of the pyridinylmethylene group through Knoevenagel condensation under basic conditions (e.g., piperidine catalysis).
  • Step 3: Functionalization of the 3-position with m-tolyl groups via nucleophilic substitution or coupling reactions. Optimization includes adjusting catalysts (e.g., Lewis acids for regioselectivity), solvent polarity, and reaction temperature to enhance yield (>60%) and stereochemical purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration via coupling constants) and aromatic substitution patterns.
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 380.08).
  • FT-IR: Identification of thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

Q. What preliminary biological activities are associated with this thiazolidinone derivative?

  • Antimicrobial: Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) due to membrane disruption.
  • Anticancer: IC₅₀ values of 10–50 µM in breast cancer cell lines (MCF-7), linked to apoptosis via caspase-3 activation.
  • Anti-inflammatory: Inhibition of COX-2 (70% at 50 µM) in vitro .

Advanced Research Questions

Q. How can crystallography tools like SHELX and Hirshfeld analysis resolve the compound’s 3D structure?

  • Single-crystal X-ray diffraction (SHELX suite) confirms the Z-configuration and dihedral angles between the pyridine and thiazolidinone rings.
  • Hirshfeld Surface Analysis quantifies intermolecular interactions (e.g., C–H···S, π-π stacking) influencing crystal packing and stability. Example: C–H···O (18.2%) and S···S (5.8%) contacts dominate .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking (AutoDock Vina): Simulate interactions with enzymes (e.g., EGFR kinase, PDB: 1M17). Key residues: Lys721 (H-bond) and hydrophobic pockets accommodating the m-tolyl group.
  • QSAR Models: Use descriptors like polar surface area (PSA) and LogP to correlate substituent effects with activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization: Compare protocols for cytotoxicity (MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. HepG2).
  • Purity Validation: Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts like (E)-isomers .

Q. What is the role of substituents (e.g., m-tolyl, pyridinyl) in modulating pharmacological activity?

  • m-Tolyl Group: Enhances lipophilicity (LogP ~3.2), improving blood-brain barrier penetration.
  • Pyridinylmethylene: Stabilizes the enone system, increasing electrophilicity for covalent binding to cysteine residues in targets .

Q. How to analyze hydrogen-bonding networks in the crystal lattice?

  • Graph Set Analysis (Ettermatic): Classify motifs (e.g., S(6) rings from N–H···S interactions).
  • Thermal Ellipsoids (ORTEP-3): Visualize anisotropic displacement parameters to assess thermal motion and disorder .

Q. Which techniques assess purity and stability under varying conditions?

  • HPLC-DAD: Monitor degradation products (e.g., hydrolysis of the thioxo group at pH < 3).
  • TLC-MS: Track intermediates during scale-up synthesis .

Q. How to design kinetic studies for reaction pathways involving this compound?

  • Pseudo-First-Order Kinetics: Vary concentrations of reactants (e.g., aldehydes) to determine rate constants.
  • DFT Calculations (Gaussian): Model transition states for cyclization steps (activation energy ~25 kcal/mol) .

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